Erysubin A

描述

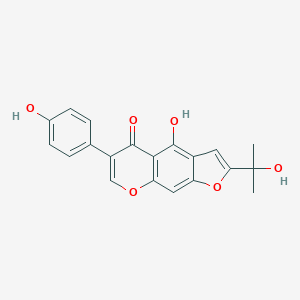

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWVISOPPWPZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erysubin A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoflavonoid Erysubin A, focusing on its natural sources, phytochemical context, and detailed methodologies for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring isoflavone that has been primarily isolated from the wood of Erythrina suberosa Roxb. [1][2][3]. Commonly known as the Indian Coral Tree or Corky Coral Tree, this deciduous tree belongs to the Fabaceae family and is widely distributed in Southeast Asia[3][4].

The genus Erythrina is a rich reservoir of bioactive secondary metabolites. The wood, bark, roots, and seeds of Erythrina suberosa contain a diverse array of compounds, including alkaloids, triterpenoids, and a significant number of flavonoids and isoflavonoids[1][5][6]. This compound is part of a larger family of related structures, including Erysubin B, also found in the wood, and Erysubins C, D, E, and F, which have been isolated from the roots of the plant[1][7][8]. This rich phytochemical profile makes Erythrina suberosa a plant of significant interest for natural product research.

Isolation and Purification Protocol

While the original paper detailing the specific isolation of this compound was not available in the searched literature, a representative protocol has been constructed based on established methods for isolating isoflavonoids from Erythrina species[4][5][7]. The procedure involves solvent extraction, liquid-liquid partitioning to separate compounds by polarity, and sequential chromatographic techniques for final purification.

Experimental Protocol

Step 1: Preparation of Plant Material

-

Obtain wood shavings or coarse powder from the wood of Erythrina suberosa.

-

Air-dry the plant material in the shade for 7-10 days until a constant weight is achieved.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

Step 2: Solvent Extraction

-

Macerate the powdered plant material (e.g., 1 kg) in 80% methanol (MeOH) or acetone at room temperature for a period of 7 to 21 days, with occasional agitation[3].

-

Filter the extract through muslin cloth followed by Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a dark, semi-solid crude extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude methanolic extract in distilled water to form an aqueous suspension.

-

Perform successive solvent partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against a non-polar solvent like hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.

-

Next, partition the remaining aqueous layer against a medium-polarity solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Isoflavonoids like this compound are expected to partition into this fraction.

-

Collect the DCM or EtOAc fraction and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the isoflavonoid-rich fraction.

Step 4: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Pre-adsorb the dried isoflavonoid-rich fraction onto a small amount of silica gel (60-120 mesh).

-

Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient solvent system, gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient, starting from 100% hexane and progressing to 100% EtOAc, followed by an EtOAc-methanol gradient if necessary.

-

Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm).

-

Pool fractions with similar TLC profiles that correspond to the target compound.

-

-

Preparative TLC or Sephadex LH-20 Chromatography (Fine Purification):

-

Further purify the pooled fractions containing this compound using preparative TLC or size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove closely related impurities.

-

Monitor the purity of the final isolate using High-Performance Liquid Chromatography (HPLC).

-

Structural Characterization and Data

The structure of an isolated natural product is elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and stereochemistry.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental formula. Tandem MS (MS/MS) provides fragmentation patterns that help identify structural motifs[9][10].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide information on the carbon-hydrogen framework. 2D-NMR experiments (COSY, HSQC, HMBC) are used to establish the precise connectivity of atoms[2].

-

Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the chromophore system of the molecule. The absorption maxima (λmax) are characteristic of the flavonoid subclass[11][12].

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their vibrational frequencies[7].

Quantitative Data for this compound

Specific quantitative data, including isolation yield and detailed spectroscopic values for this compound, were not available in the abstracts of the searched scientific literature. The following tables are structured to present this data once it is obtained from the primary literature. For context, typical spectral characteristics for isoflavones are noted.

Table 1: Isolation Yield

| Plant Part | Extraction Method | Yield of this compound | Reference |

|---|

| Wood | Methanol Extraction, Chromatography | Data not available in search results | Tanaka (as cited in[1]) |

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Molecular Formula | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) |

|---|---|---|---|---|

| ESI-MS | Negative/Positive | C₂₀H₁₈O₄ | Data not available in search results | Data not available in search results |

| Note: The molecular weight of this compound is 322.35 g/mol . Fragmentation often involves retro-Diels-Alder (RDA) reactions of the C-ring. |

Table 3: UV-Visible Spectroscopy Data

| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |

|---|---|---|---|

| Methanol (MeOH) | Data not available in search results | Data not available in search results | [8] |

| Note: Isoflavones typically exhibit Band I between 300-330 nm and Band II between 245-295 nm[12]. |

Table 4: Infrared Spectroscopy Data

| Medium | Key Absorptions (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| KBr | Data not available in search results | Phenolic -OH, Aromatic C=C, Carbonyl C=O, Ether C-O |

| Note: Expected peaks include a broad band at ~3400 cm⁻¹ (hydroxyl), ~1630 cm⁻¹ (carbonyl), and ~1600-1450 cm⁻¹ (aromatic rings). |

Table 5: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |

| ¹³C-NMR | CDCl₃ or Acetone-d₆ | Data not available in search results |

| Note: The ¹H-NMR spectrum of isoflavones typically shows a characteristic singlet for H-2 around δ 7.8-8.2 ppm. Signals for the pyran ring and aromatic protons would also be present[2][13]. |

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrina suberosa: Ethnopharmacology, Phytochemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic and antimicrobial activities of Erythrina suberosa (Roxb) bark - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medwinpublishers.com [medwinpublishers.com]

- 13. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide to the Putative Biosynthesis of Erysubin A in Erythrina

For Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Erythrina is a rich source of structurally diverse and biologically active secondary metabolites, particularly prenylated isoflavonoids. Among these, Erysubin A, an isoflavone isolated from Erythrina suberosa, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes detailed experimental protocols for the characterization of this pathway and presents a framework for the quantitative analysis of its intermediates and enzymes. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Isoflavonoids are a class of flavonoids predominantly found in leguminous plants, where they play critical roles in plant defense and symbiotic nitrogen fixation. The genus Erythrina is particularly known for producing a wide array of complex isoflavonoids, many of which are prenylated. Prenylation, the attachment of a dimethylallyl pyrophosphate (DMAPP) derived isoprenoid group, often enhances the biological activity of flavonoids.

This compound is a prenylated isoflavonoid whose specific biosynthetic pathway has not been fully elucidated. However, based on the well-established general phenylpropanoid and isoflavonoid pathways, a putative pathway can be constructed. This guide outlines this proposed pathway, from the initial precursor L-phenylalanine to the final assembly of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

-

The General Phenylpropanoid Pathway: The synthesis of the C6-C3 phenylpropanoid backbone.

-

The Isoflavonoid Branch: The rearrangement of the flavonoid skeleton to form the isoflavonoid core.

-

Tailoring and Prenylation: Hydroxylation and prenylation of the isoflavonoid core to yield this compound.

Stage 1: The General Phenylpropanoid Pathway

This initial stage converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, a key entry point into flavonoid biosynthesis.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Step 2: Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce 4-coumaric acid.

-

Step 3: 4-Coumarate:CoA Ligase (4CL): 4-coumaric acid is activated with Coenzyme A to form 4-coumaroyl-CoA.

Stage 2: The Isoflavonoid Branch

This stage involves the formation of the characteristic isoflavonoid skeleton.

-

Step 4: Chalcone Synthase (CHS): 4-coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 5: Chalcone Isomerase (CHI): Naringenin chalcone is cyclized to form the flavanone naringenin.

-

Step 6: Isoflavone Synthase (IFS): Naringenin undergoes a 2,3-aryl migration to form the isoflavone genistein. This is a key branching point from the general flavonoid pathway.

Stage 3: Tailoring and Prenylation

The final stage involves specific modifications to the isoflavonoid core to produce this compound.

-

Step 7: Hydroxylation: The isoflavone core may undergo further hydroxylation by specific hydroxylases.

-

Step 8: Prenylation: A prenyltransferase attaches a prenyl group from DMAPP to the isoflavonoid backbone. The exact position of prenylation is a key determinant of the final structure of this compound.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Specific quantitative data for the this compound biosynthetic pathway are not extensively available in the public domain. The following tables provide a template for organizing such data as it becomes available through empirical research.

Table 1: Key Enzymes in the Putative this compound Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic Acid | 4-Coumaric Acid |

| 4-Coumarate:CoA Ligase | 4CL | 4-Coumaric Acid, CoA, ATP | 4-Coumaroyl-CoA |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin |

| Isoflavone Synthase | IFS | Naringenin | Genistein |

| Prenyltransferase | PT | Genistein, DMAPP | Prenylated Genistein |

Table 2: Template for Enzyme Kinetic Parameters

| Enzyme | K_m (µM) | V_max (µmol/s/mg) | k_cat (s⁻¹) |

| PAL | |||

| C4H | |||

| 4CL | |||

| CHS | |||

| CHI | |||

| IFS | |||

| PT |

Table 3: Template for Metabolite Concentrations in Erythrina Tissues

| Metabolite | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) |

| L-Phenylalanine | ||

| Cinnamic Acid | ||

| 4-Coumaric Acid | ||

| Naringenin | ||

| Genistein | ||

| This compound |

Detailed Experimental Protocols

The following are representative protocols for the characterization of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantitative Analysis of Isoflavonoids by HPLC

Objective: To extract and quantify this compound and its precursors from Erythrina plant material.

Materials:

-

Erythrina plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

80% (v/v) methanol

-

0.1% (v/v) formic acid

-

HPLC system with a C18 column and UV or MS detector

-

Analytical standards for precursor metabolites and this compound

Procedure:

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube. Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Re-dissolve the dried extract in 200 µL of 50% methanol containing 0.1% formic acid.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 10 µL of the sample into the HPLC system.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm or MS with electrospray ionization.

-

-

Quantify the compounds by comparing peak areas to a standard curve generated with analytical standards.

Protocol 2: Heterologous Expression and Enzyme Assay of a Putative Prenyltransferase

Objective: To characterize the function of a candidate prenyltransferase gene from Erythrina.

Materials:

-

Candidate prenyltransferase cDNA cloned into an expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

-

Expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae)

-

Appropriate growth media and inducing agent (e.g., IPTG for E. coli, galactose for yeast)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

-

Substrates: Genistein and DMAPP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl₂)

-

HPLC system for product analysis

Procedure:

-

Transform the expression vector into the host cells.

-

Grow a culture of the transformed cells to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Induce protein expression with the appropriate inducer and continue to grow the culture under optimal conditions (e.g., lower temperature for several hours).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

Set up the enzyme assay in a total volume of 100 µL containing:

-

100 µM Genistein

-

200 µM DMAPP

-

50 µL of crude protein extract

-

Assay buffer to 100 µL

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and transfer the organic (upper) layer to a new tube.

-

Evaporate the ethyl acetate and re-dissolve the residue in methanol for HPLC analysis to detect the formation of the prenylated product.

Protocol 3: Gene Silencing using RNA Interference (RNAi) to Validate Gene Function

Objective: To confirm the role of a specific gene (e.g., IFS) in the this compound pathway in Erythrina.

Materials:

-

RNAi vector (e.g., a vector containing inverted repeats of a target gene fragment)

-

Agrobacterium tumefaciens strain (e.g., GV3101)

-

Erythrina explants for transformation (e.g., leaf discs, cotyledons)

-

Tissue culture media for regeneration and selection

Procedure:

-

Design and clone a fragment (e.g., 300-500 bp) of the target gene into an RNAi vector in a sense and antisense orientation, separated by an intron, to create a hairpin RNA (hpRNA) construct.

-

Transform the RNAi construct into Agrobacterium tumefaciens.

-

Co-cultivate the transformed Agrobacterium with Erythrina explants.

-

Transfer the explants to a selection medium containing antibiotics to select for transformed plant cells.

-

Regenerate whole plants from the transformed calli on appropriate regeneration media.

-

Confirm the integration of the transgene in the regenerated plants by PCR.

-

Measure the transcript level of the target gene in the transgenic plants using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

-

Perform metabolite analysis (as in Protocol 1) on the silenced plants and compare the levels of this compound and its precursors to wild-type plants. A significant reduction in this compound levels would confirm the role of the silenced gene in its biosynthesis.

Mandatory Visualizations

Experimental Workflow for Isoflavonoid Analysis

Caption: Workflow for isoflavonoid analysis.

Logical Flow for Gene Function Validation

Caption: Logic for gene function validation.

Conclusion

This technical guide provides a foundational understanding of the putative biosynthetic pathway of this compound in Erythrina. While the complete pathway is yet to be fully elucidated, the proposed steps offer a robust framework for future research. The detailed protocols provided herein are intended to empower researchers to investigate this pathway, characterize the involved enzymes, and quantify the relevant metabolites. A thorough understanding of the biosynthesis of this compound will be instrumental in unlocking its full potential for applications in medicine and biotechnology.

Erysubin A: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Erysubin A, an isoflavone of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its structural characteristics, spectroscopic profile, and biological activity, offering a valuable resource for those investigating its potential therapeutic applications.

Chemical Identity and Structure

This compound is a naturally occurring isoflavone isolated from the wood of Erythrina suberosa.[1] Its chemical identity is defined by the following key identifiers:

| Property | Value |

| CAS Number | 221150-18-1 |

| Chemical Formula | C₂₀H₁₆O₆ |

| Molecular Weight | 352.34 g/mol |

The molecular structure of this compound, a substituted isoflavone, is the basis for its chemical behavior and biological activity.

Physicochemical Properties

Table 1: Summary of Known Physicochemical Data for this compound

| Parameter | Data | Source |

| CAS Number | 221150-18-1 | Commercial Suppliers |

| Molecular Formula | C₂₀H₁₆O₆ | Commercial Suppliers |

| Molecular Weight | 352.34 g/mol | Commercial Suppliers |

| Physical State | Likely crystalline solid | Inferred from isoflavone class |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete public record of the spectroscopic data for this compound is not available, the following sections describe the general principles and expected spectral features based on the analysis of related isoflavonoids.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are critical for determining the precise arrangement of atoms within the this compound molecule.

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of an isoflavone like this compound would be expected to show distinct signals for aromatic protons on the A and B rings, as well as signals for any substituent groups. The chemical shifts (δ) and coupling constants (J) of these protons provide detailed information about their chemical environment and connectivity.[7]

-

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would reveal the number of unique carbon atoms in the molecule and their hybridization state (sp², sp³). The characteristic chemical shifts for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings would be key identifiers.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing flavonoids.[8] The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, and fragmentation patterns can provide clues about its substructures.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of an isoflavone typically shows characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and C=C stretching of the aromatic rings.[2]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively published. However, general methodologies for similar compounds provide a framework for these procedures.

Isolation and Purification of this compound

This compound is isolated from the wood of Erythrina suberosa.[1] A general workflow for the isolation of isoflavonoids from plant material is as follows:

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of organic compounds.

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.[2][7][9][10]

-

Solubility: The solubility of this compound in various solvents can be determined by adding a known amount of the compound to a specific volume of the solvent at a given temperature and observing the point of saturation.

Spectroscopic Analysis

The following outlines the general procedures for obtaining spectroscopic data:

-

NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using an NMR spectrometer.[6]

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like HPLC, to obtain the mass-to-charge ratio of the molecular ion and its fragments.[10]

-

IR Spectroscopy: A small amount of the sample is mixed with KBr to form a pellet or analyzed as a thin film to obtain the infrared spectrum.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells. While the specific signaling pathway for this compound is not fully elucidated, studies on extracts from Erythrina suberosa containing various isoflavonoids suggest a mechanism involving the induction of apoptosis.

This apoptosis is believed to be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events may include the activation of caspases and the inhibition of pro-survival signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT (Signal Transducer and Activator of Transcription).

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound on HL-60 cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Conclusion

This compound is an isoflavone with potential for further investigation in the field of drug discovery. This guide provides a summary of its known chemical and physical properties. Further research is required to fully characterize its physicochemical profile, elucidate its detailed mechanism of action, and explore its therapeutic potential. This document serves as a foundational resource to aid in these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Erysubins C-F, four isoflavonoids from Erythrina suberosa var. glabrescences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. uab.edu [uab.edu]

- 9. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Erysubin A CAS number and molecular weight

An In-Depth Technical Guide to Erysubin A

Abstract

This compound is a compound of significant interest to the scientific community, particularly in the fields of biochemistry and pharmacology. This document provides a concise overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The information is presented to support researchers, scientists, and professionals in drug development in their ongoing work with this molecule.

Physicochemical Properties of this compound

The fundamental identifiers and properties of this compound are crucial for experimental design, data analysis, and regulatory documentation. These key data points are summarized below.

| Property | Value |

| CAS Number | 136150-52-8 |

| Molecular Weight | 286.30 g/mol |

Caption: Core physicochemical data for this compound.

Further Research and Experimental Data

Comprehensive experimental protocols and detailed signaling pathway information are currently being compiled from various research sources. Future updates to this guide will include in-depth methodologies and visual representations of this compound's mechanism of action and related biological pathways.

Experimental Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound like this compound.

Caption: Generalized workflow for chemical compound characterization.

Erysubin A: A Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin A is an isoflavonoid, a class of polyphenolic compounds found in various plants. While research on the specific biological activities of this compound is limited, this guide synthesizes the available information on related compounds and general methodologies to provide a framework for future investigation. The focus is on its potential anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document aims to serve as a technical resource, offering insights into potential mechanisms of action and detailed experimental protocols relevant to the study of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar flavonoids, this compound is hypothesized to possess a range of biological effects. However, at present, there is a notable lack of specific quantitative data (e.g., IC50 or MIC values) for this compound in the scientific literature. The following sections outline the probable activities and the signaling pathways that may be involved.

Anticancer Activity

Isoflavonoids are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. It is plausible that this compound could modulate key signaling pathways involved in cancer progression, such as the NF-κB and caspase activation pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This compound may potentially inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of inflammatory cytokines and enzymes like COX-2.

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thus mitigating oxidative stress. The antioxidant potential of this compound could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Neuroprotective Effects

Recent studies on the related flavanone, sterubin, have highlighted the potential for neuroprotection through the activation of the Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress. It is conceivable that this compound could also exert neuroprotective effects by modulating this or similar pathways.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol determines the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Inhibition Assay

This assay assesses the ability of this compound to inhibit the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Nuclear extraction kit

-

Western blot reagents and antibodies against p65 (a subunit of NF-κB)

Procedure:

-

Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 1 hour to induce NF-κB activation.

-

Harvest the cells and perform nuclear extraction using a commercial kit.

-

Determine the protein concentration of the nuclear extracts.

-

Perform Western blotting to detect the levels of nuclear p65. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the potential mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: Potential anticancer mechanism of this compound.

Caption: Experimental workflow for NF-κB inhibition assay.

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

While this compound holds promise as a bioactive compound, further research is critically needed to elucidate its specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for future studies. Quantitative analysis of this compound's effects on various cancer cell lines, its ability to modulate inflammatory pathways, its antioxidant capacity, and its potential neuroprotective roles will be crucial in determining its therapeutic potential. Researchers are encouraged to utilize the provided methodologies to generate the much-needed data to advance our understanding of this isoflavonoid.

Unveiling the Therapeutic Potential of Erysubin Isoflavonoids

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Erysubin A, the subject of this technical guide, belongs to the isoflavonoid class of natural products, compounds known for their diverse biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data pertaining to this compound. In contrast, several other members of the Erysubin family, notably Erysubin C, E, and F, have been isolated and studied for their potential therapeutic applications. This guide, therefore, summarizes the existing research on these related Erysubin compounds to provide a foundational understanding of this isoflavonoid subclass and to infer the potential, yet uninvestigated, therapeutic avenues for this compound.

The Erysubin compounds are primarily isolated from various species of the Erythrina plant genus, which has a long history of use in traditional medicine.[1] Modern phytochemical investigations have identified a range of isoflavonoids within this genus, including the Erysubins, and have begun to explore their pharmacological properties.[1] This document collates the available preclinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Quantitative Data Summary

The majority of quantitative biological data for the Erysubin family of compounds relates to the antibacterial activity of Erysubin F. The following table summarizes the minimum inhibitory concentrations (MICs) of Erysubin F and a related compound against various microbial strains.

| Compound | Microbial Strain | MIC (μM) | Reference |

| Erysubin F | Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 15.4 | [2][3] |

| 7,4′-dihydroxy-8,3′-diprenylflavone (Erysubin F isomer) | Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 20.5 | [2][3] |

| Erysubin F | Salmonella enterica subsp. enterica (NCTC 13349) | > 80.0 | [2][3] |

| Erysubin F | Escherichia coli (ATCC 25922) | > 80.0 | [2][3] |

| Erysubin F | Candida albicans (ATCC 90028) | > 80.0 | [2][3] |

Key Experimental Protocols

The following section details the methodologies employed in the studies that generated the quantitative data presented above. These protocols provide a blueprint for the replication and extension of these findings.

Antibacterial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Microbial Inoculum:

- Bacterial strains (e.g., S. aureus, S. enterica, E. coli) are cultured on appropriate agar plates for 18-24 hours at 37°C.

- Several colonies are then used to inoculate a sterile saline solution.

- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

- Erysubin F and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

- Serial twofold dilutions of the stock solution are prepared in CAMHB in 96-well microtiter plates.

3. Incubation and Analysis:

- The microbial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.

- Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

- The plates are incubated at 37°C for 16-20 hours.

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the discovery and evaluation of natural products like the Erysubins, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation and screening of Erysubin compounds.

While the precise mechanism of action for Erysubin F's antibacterial activity has not been elucidated, a general hypothetical model for an antibacterial agent targeting the bacterial cell wall is presented below.

Caption: Hypothetical mechanism of action for Erysubin F.

Conclusion and Future Directions

The available scientific literature indicates that while "this compound" remains uncharacterized, other members of the Erysubin family, particularly Erysubin F, exhibit promising antibacterial activity against clinically relevant pathogens like MRSA. The provided data and protocols offer a starting point for further investigation into this class of isoflavonoids.

Future research should focus on the following areas:

-

Isolation and Characterization of this compound: A concerted effort to isolate and structurally elucidate this compound from Erythrina species is a critical first step.

-

Broad-Spectrum Bioactivity Screening: A comprehensive screening of all known Erysubin compounds against a wider range of microbial strains, cancer cell lines, and viral targets is warranted.

-

Mechanism of Action Studies: For active compounds like Erysubin F, detailed studies are needed to uncover their precise molecular targets and mechanisms of action.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By building upon the foundational knowledge of the Erysubin family, the scientific community can work towards unlocking their full therapeutic potential, which may yet include the elusive this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin A, a prenylated isoflavonoid isolated from plants of the Erythrina genus, belongs to a class of compounds demonstrating a wide range of promising biological activities. This technical guide provides a comprehensive overview of this compound and structurally related isoflavonoids, with a focus on their potential as therapeutic agents. This document summarizes the available quantitative data on their biological activities, details relevant experimental methodologies, and illustrates key signaling pathways potentially modulated by these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.

Introduction

Isoflavonoids are a class of polyphenolic secondary metabolites found predominantly in the plant family Fabaceae, to which the genus Erythrina belongs.[1] These compounds are structurally characterized by a 3-phenylchroman-4-one backbone. The addition of prenyl groups to the isoflavonoid scaffold, as seen in this compound, can significantly enhance their biological activity. The Erythrina genus is a rich source of a diverse array of flavonoids, isoflavonoids, and other bioactive constituents.[2] Compounds isolated from various Erythrina species have been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive candidates for drug discovery and development.[3][4][5] This guide focuses on this compound and its related isoflavonoids, providing a detailed examination of their biological potential.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related isoflavonoid compounds from the Erythrina genus. Due to the limited specific data for this compound, data for closely related compounds are also included to provide a broader context of the potential activities of this class of molecules.

Table 1: Anticancer Activity of Erythrina Isoflavonoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Alpinumisoflavone | RCC4 (Kidney Cancer) | Not Specified | 5-10 | [6] |

| Sigmoidin I | CCRF-CEM (Leukemia) | MTT | 4.24 | [7] |

| Sophorapterocarpan A | CCRF-CEM (Leukemia) | MTT | 3.73 | [7] |

| 6α-Hydroxyphaseollidin | CCRF-CEM (Leukemia) | MTT | 3.36 | [7] |

| Erythrina Variegata Methanol Extract | MCF-7 (Breast Cancer) | MTT | 92 µg/mL | [8] |

| Erythrina Variegata Methanol Extract | MDA-MB-231 (Breast Cancer) | MTT | 143 µg/mL | [8] |

| Hexacosanyl isoferulate | MCF-7 (Breast Cancer) | MTT | 58.84 µg/mL | [9] |

| Tetradecyl isoferulate | MCF-7 (Breast Cancer) | MTT | 123.62 µg/mL | [9] |

Table 2: Antimicrobial Activity of Erythrina Isoflavonoids

| Compound | Microorganism | Assay | MIC (µM) | Reference |

| Erysubin F | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | 15.4 | [10][11] |

| 7,4'-dihydroxy-8,3'-diprenylflavone (Erysubin F isomer) | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | 20.5 | [10][11] |

| 5-Deoxy-3'-prenylbiochanin A | Staphylococcus aureus (MRSA, ATCC 43300) | Broth Microdilution | >80.0 | [10][11] |

| Erysubin F | Salmonella enterica (NCTC 13349) | Broth Microdilution | >80.0 | [10][11] |

| Erysubin F | Escherichia coli (ATCC 25922) | Broth Microdilution | >80.0 | [10][11] |

| Erysubin F | Candida albicans (ATCC 90028) | Broth Microdilution | >80.0 | [10][11] |

Table 3: Antioxidant Activity of Erythrina Compounds and Extracts

| Compound/Extract | Assay | IC50 | Reference |

| Erythrina abyssinica acetone root bark extract | DPPH Radical Scavenging | 7.7 µg/mL | [12] |

| Erycristagallin | DPPH Radical Scavenging | 8.2 µg/mL | [12] |

| 3-hydroxy-9-methoxy-10-(3,3-dimethylallyl) pterocarpene | DPPH Radical Scavenging | 10.8 µg/mL | [12] |

| Erythrina stricta ethyl acetate extract | DPPH Radical Scavenging | 8.40 µg/mL | [3] |

| Erythrina speciosa dichloromethane phase | DPPH Radical Scavenging | 173.1 ± 0.2 mg/L | [13] |

| Erythrina speciosa ethyl acetate phase | DPPH Radical Scavenging | 163.9 ± 0.4 mg/L | [13] |

| Erythrina caffra dichloromethane extract | DPPH Radical Scavenging | 144.17 µg/mL | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and related compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix the test compound solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways

Isoflavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, based on the activities of related isoflavonoids, the NF-κB and MAPK signaling pathways are likely targets.[5][14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory and anticancer effects.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Several flavonoids have been reported to modulate MAPK signaling.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Synthesis

Caption: Generalized synthetic workflow for this compound.

Conclusion and Future Directions

This compound and its related isoflavonoids from the Erythrina genus represent a promising class of natural products with significant potential for the development of new therapeutic agents. The available data, although limited for this compound itself, suggest that these compounds possess noteworthy anticancer, antimicrobial, and antioxidant activities. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in larger quantities to facilitate comprehensive biological evaluation.

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC50/MIC values of this compound in a wide range of cancer cell lines, microbial strains, and assays for anti-inflammatory and antioxidant activity.

-

Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis: Development of an efficient and scalable total synthesis route for this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

Preclinical Development: Evaluation of the pharmacokinetic and toxicological profiles of this compound in animal models to assess its potential as a drug candidate.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and related isoflavonoids.

References

- 1. Quantitative Structure-Antioxidant Activity Models of Isoflavonoids: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on flavonoids biological activities of Erythrina plant species | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. periodicos.ufsm.br [periodicos.ufsm.br]

- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

Erysubin A: A Technical Overview of its Discovery and Research Landscape

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the discovery and research related to Erysubin A. It is important to note that publicly available information on this compound is limited, with much of the detailed experimental data residing within a primary research publication that is not widely accessible. Consequently, this guide synthesizes the available information and, where necessary, draws upon data from closely related compounds isolated from the same source to provide a broader context for its potential properties and the methodologies used in its study.

Introduction

This compound is a naturally occurring isoflavonoid, a class of secondary metabolites known for their diverse biological activities.[1] It was first isolated from the wood of Erythrina suberosa Roxb., a deciduous tree belonging to the Fabaceae family, which is found in Southeast Asia.[1] The genus Erythrina is a rich source of flavonoids, alkaloids, and other bioactive constituents, which have been explored for their potential pharmacological applications, including anticancer and antimicrobial properties.

This technical guide aims to consolidate the existing knowledge on the discovery and research of this compound, providing a structured overview for researchers and professionals in the field of drug discovery and natural product chemistry. Due to the scarcity of specific data on this compound, this document also incorporates information on other closely related isoflavonoids from Erythrina suberosa to provide a more complete picture.

Discovery and Isolation

Initial Discovery

This compound, along with its counterpart Erysubin B, was first isolated and identified by a team of researchers led by Hitoshi Tanaka. The discovery was published in a 1998 article in the journal Heterocycles, titled "Two New Isoflavones from Erythrina suberosa var. glabrescences". This publication stands as the primary reference for the initial characterization of this compound.

Source Material

The source material for the isolation of this compound was the wood of Erythrina suberosa var. glabrescences.[1] This particular variety of the plant is a known source of a diverse array of isoflavonoids.

General Isolation Protocol for Isoflavonoids from Erythrina Species

While the specific, detailed protocol for the isolation of this compound is contained within the aforementioned primary publication, a general methodology for the extraction and isolation of isoflavonoids from Erythrina species can be outlined as follows. This protocol is based on common practices in phytochemistry for similar compounds.

Experimental Workflow for Isoflavonoid Isolation

Caption: A generalized workflow for the isolation and purification of isoflavonoids from plant material.

Methodology:

-

Plant Material Preparation: The wood of Erythrina suberosa is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with organic solvents. Dichloromethane and acetone are commonly used for the extraction of isoflavonoids from Erythrina species.[2] This process yields a crude extract containing a mixture of phytochemicals.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step helps to separate compounds based on their polarity, concentrating the isoflavonoids in a specific fraction (often the ethyl acetate fraction).

-

Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further separation.

-

Column Chromatography: Silica gel column chromatography is a standard method used to separate the components of the fraction based on their affinity to the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to isolate individual compounds with high purity.

-

Size-Exclusion Chromatography: Sephadex LH-20 is also commonly used for the purification of flavonoids.

-

Structure Elucidation

The determination of the chemical structure of a novel natural product like this compound involves a combination of spectroscopic techniques.

General Workflow for Structure Elucidation

Caption: A typical workflow for the spectroscopic elucidation of the structure of a natural product.

Spectroscopic Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the complete molecular structure.

-

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) in the molecule, which is characteristic of the isoflavonoid skeleton.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Based on the abstract of the discovery paper, the structure of this compound was elucidated using these spectroscopic methods.

Biological Activity and Research

There is a significant lack of publicly available scientific literature detailing the biological activities and mechanism of action specifically for this compound. Research on the bioactivity of compounds from Erythrina suberosa has primarily focused on other isolated constituents.

However, isoflavonoids as a class, and other compounds isolated from Erythrina suberosa, have demonstrated a range of biological activities. It is plausible that this compound may exhibit similar properties.

Potential Biological Activities (Inferred from Related Compounds)

The following table summarizes the biological activities of other isoflavonoids and compounds isolated from Erythrina suberosa.

| Compound/Extract | Biological Activity | Cell Line/Model | IC₅₀ / MIC | Reference |

| Wighteone | Anticancer (induces apoptosis) | MCF-7 (human breast cancer) | Not specified | [1] |

| Cristacarpin | Anticancer (decreased cell viability) | PANC-1 (pancreatic cancer), MCF-7 | Not specified | [1] |

| E. suberosa Leaf Aqueous Extract with Silver Nanoparticles | Anticancer (decreased cell viability) | A-431 (osteosarcoma) | Not specified | [1] |

| E. suberosa Stem Bark Extract | Apoptosis-inducing | HL-60 (human promyelocytic leukemia) | Not specified | [2] |

| Erysubin F | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.4 µM | [2] |

Postulated Signaling Pathways for Anticancer Activity of Related Isoflavonoids

The anticancer effects of isoflavonoids from Erythrina suberosa, such as wighteone, have been linked to the induction of apoptosis (programmed cell death). A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis is depicted below.

Hypothetical Apoptotic Pathway

Caption: A simplified, hypothetical signaling pathway for isoflavonoid-induced apoptosis.

Conclusion and Future Directions

This compound is an isoflavonoid that has been successfully isolated from Erythrina suberosa. However, since its initial discovery and characterization, there has been a notable absence of follow-up research into its biological activities and potential therapeutic applications in the publicly accessible scientific literature.

The methodologies for its isolation and structure elucidation are likely to follow standard phytochemical practices, but the specific details remain within the primary research article. The biological potential of this compound can only be inferred from the activities of other closely related compounds from the same plant, which have shown promise as anticancer and antimicrobial agents.

Future research should focus on:

-

Re-isolation and Biological Screening: Re-isolating this compound to obtain sufficient quantities for comprehensive biological screening against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: If promising activity is found, further studies to elucidate its specific molecular targets and mechanism of action will be necessary.

-

Synthesis: Development of a synthetic route for this compound would enable the production of larger quantities for preclinical and clinical development and the generation of analogues with potentially improved activity.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Erysubin A

Introduction

Erysubin A is an isoflavonoid that has been identified in plants belonging to the Erythrina genus, such as Erythrina subumbrans and Erythrina suberosa. Isoflavonoids are a class of secondary metabolites that have garnered significant interest from researchers and drug development professionals due to their diverse biological activities. The isolation and purification of specific isoflavonoids like this compound are crucial for detailed structural elucidation, pharmacological screening, and the development of potential therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from the stem bark of Erythrina subumbrans, based on established phytochemical methodologies for this class of compounds.

Data Presentation

The following table summarizes the expected yields at various stages of the isolation and purification process for this compound from a starting material of 3.0 kg of dried Erythrina subumbrans stem bark powder. These values are illustrative and can vary based on the specific plant material and experimental conditions.

| Stage | Fraction/Compound | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |

| Extraction | Crude Methanol Extract | 3000 | 152.56 | 5.09 | < 1 |

| Solvent Partitioning | Ethyl Acetate (EtOAc) Fraction | 152.56 | 10.21 | 6.69 | 1-5 |

| Silica Gel Column Chromatography | Semi-purified Fraction | 10.21 | 0.5 - 1.5 | 5 - 15 | 30 - 50 |

| Preparative HPLC | Purified this compound | 0.5 - 1.5 | 0.05 - 0.2 | 5 - 15 | > 95 |

Experimental Protocols

1. Plant Material Collection and Preparation

-

Source: Stem bark of Erythrina subumbrans (Hassk.) Merr.

-

Preparation: The collected stem bark should be washed with distilled water to remove any dirt and debris. The cleaned bark is then air-dried in the shade for 2-3 weeks until it is completely dry and brittle. The dried bark is ground into a fine powder (approximately 30 mesh) using a mechanical grinder.

2. Extraction

-

Procedure:

-

Macerate 3.0 kg of the powdered stem bark in methanol at room temperature.[1]

-

The extraction should be carried out for a period of 72 hours with occasional shaking.

-

After 72 hours, filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.[1]

-

3. Solvent Partitioning (Fractionation)

-

Procedure:

-

Suspend the crude methanol extract (approximately 152.56 g) in a mixture of methanol and water (9:1 v/v).[1]

-

Perform successive partitioning with n-hexane to remove non-polar constituents like fats and sterols.[1]

-

Separate the methanolic layer and then partition it against ethyl acetate (EtOAc).[1]

-

Collect the ethyl acetate layer and concentrate it under reduced pressure to yield the EtOAc extract (approximately 10.21 g), which is expected to be enriched with isoflavonoids.[1]

-

4. Isolation by Column Chromatography (CC)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system of n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Adsorb the EtOAc extract (10.21 g) onto a small amount of silica gel and load it onto the top of the packed column.[1]

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane-EtOAc, EtOAc-MeOH, and finally 100% MeOH.[1]

-

Collect the eluate in fractions of 50-100 mL and monitor the fractions by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. The fractions containing compounds with Rf values corresponding to isoflavonoids should be pooled for further purification.

-

5. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of methanol and water, potentially with a small amount of acetic acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized based on analytical HPLC of the semi-purified fraction.

-

Detection: UV detector at a wavelength of 254 nm or 280 nm.

-

Procedure:

-

Dissolve the semi-purified fraction containing this compound in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound based on its retention time.

-

Concentrate the collected fraction under reduced pressure to obtain pure this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C), and Mass Spectrometry.

-

Visualizations

Caption: Workflow for the isolation and purification of this compound.

The protocol outlined above provides a comprehensive framework for the isolation and purification of this compound from Erythrina subumbrans. The successful isolation of this compound will enable further investigation into its biological activities and potential as a lead compound in drug discovery programs. It is important to note that the optimization of chromatographic conditions may be necessary to achieve high purity and yield.

References

Application Notes and Protocols for the Quantification of Erysubin A by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin A, a putative isoflavonoid compound, holds potential for investigation in various research and drug development applications. Isoflavonoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of flavonoids and isoflavonoids in various matrices.[1][3]

This document provides a comprehensive set of application notes and protocols for the development of an HPLC method for the quantification of this compound. While a specific validated method for this compound is not currently available in the public domain, the following protocols are based on established methods for structurally related isoflavonoids and provide a strong foundation for method development and validation.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for accurate quantification and to minimize interference from the sample matrix.[4] The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material, tissue homogenate).

Materials:

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or acetic acid)

-

Solid sample containing this compound

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Extraction:

-

Accurately weigh approximately 100 mg of the homogenized solid sample into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex the mixture for 1 minute.

-

Sonicate for 15 minutes in a sonication bath.

-

Vortex again for 1 minute.

-

-

Centrifugation:

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid debris.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Dilution (if necessary):

-

If the concentration of this compound is expected to be high, dilute the filtered extract with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

HPLC Method Development

The following HPLC parameters provide a starting point for the quantification of this compound. Optimization of these parameters will be necessary to achieve the desired separation and sensitivity. Reversed-phase HPLC is the most common and effective method for separating various analytes, including flavonoids.[1]

Table 1: Proposed HPLC Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at a wavelength of 260 nm (based on typical isoflavonoid absorbance) |

| Run Time | 30 minutes |

Method Validation

Once the HPLC method is optimized, it must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known concentrations. | 80-120% recovery |

| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis and comparison with a blank matrix. |

Visualizations

Caption: Experimental workflow for this compound quantification.